

JNJ-54119936: A Comparative Analysis of Cross-reactivity with ROR Isoforms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-54119936

Cat. No.: B10825128

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of **JNJ-54119936**, a known ROR γ inverse agonist, against the other isoforms of the Retinoid-related Orphan Receptor (ROR) family, namely ROR α and ROR β . The data presented is compiled from available scientific literature and aims to offer an objective overview supported by experimental evidence for researchers in drug discovery and development.

Quantitative Cross-reactivity Analysis

JNJ-54119936 has been identified as a potent and selective chemical probe for ROR γ (also known as RORc)[1]. Cross-reactivity studies are crucial to understanding the selectivity profile of a compound and predicting potential off-target effects. The following table summarizes the binding affinities of **JNJ-54119936** for the different ROR isoforms.

Compound	ROR γ (RORc)	ROR α	ROR β
JNJ-54119936	Kd = 5.3 nM	Kd > 75 μ M	Kd > 75 μ M

Data from
ThermoFluor Binding
Assay

As the data indicates, **JNJ-54119936** demonstrates a high degree of selectivity for ROR γ , with a binding affinity in the nanomolar range. In contrast, its affinity for ROR α and ROR β is significantly lower, with dissociation constants greater than 75 μ M[1]. This represents a selectivity of over 14,000-fold for ROR γ compared to the other two isoforms.

In cellular assays, **JNJ-54119936** also shows potent activity as a ROR γ inverse agonist. In a one-hybrid Ligand Binding Domain (LBD) assay, it exhibited an IC₅₀ of 30 nM. Furthermore, in a human whole blood assay measuring IL-17 production, the IC₅₀ was determined to be 332 nM[1].

Experimental Methodologies

The following are descriptions of the key experimental protocols typically employed to determine the selectivity and functional activity of compounds like **JNJ-54119936**.

ThermoFluor Binding Assay (Differential Scanning Fluorimetry)

This biophysical assay is used to determine the binding affinity of a ligand to a protein by measuring changes in the protein's thermal stability upon ligand binding.

Objective: To determine the dissociation constant (K_d) of **JNJ-54119936** for the ligand-binding domains (LBDs) of ROR α , ROR β , and ROR γ .

Principle: The assay monitors the thermal unfolding of the target protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. A ligand that binds to and stabilizes the protein will increase its melting temperature (T_m). The magnitude of this thermal shift is dependent on the ligand concentration and its binding affinity.

General Protocol:

- **Protein Preparation:** Purified recombinant LBDs of human ROR α , ROR β , and ROR γ are used.
- **Assay Setup:** The reaction mixture contains the respective ROR LBD, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of the test compound (**JNJ-54119936**) in a suitable buffer.

- **Thermal Denaturation:** The samples are subjected to a gradual temperature ramp in a real-time PCR instrument.
- **Data Acquisition:** The fluorescence intensity is measured at each temperature increment.
- **Data Analysis:** The melting temperature (T_m) is determined from the inflection point of the melting curve. The K_d is then calculated by fitting the T_m shift data to a dose-response curve.

One-Hybrid Ligand Binding Domain (LBD) Assay

This cell-based reporter gene assay is used to assess the functional activity of a compound as an agonist or inverse agonist for a nuclear receptor.

Objective: To determine the IC_{50} value of **JNJ-54119936** for the inhibition of ROR γ -mediated transcription.

Principle: The assay utilizes a chimeric receptor consisting of the DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4) fused to the LBD of the target nuclear receptor (ROR γ). This construct is co-transfected into mammalian cells with a reporter plasmid containing a luciferase gene under the control of the corresponding yeast response element (e.g., UAS). An inverse agonist will bind to the ROR γ LBD and promote the recruitment of co-repressors, leading to a decrease in luciferase expression.

General Protocol:

- **Cell Culture and Transfection:** A suitable mammalian cell line (e.g., HEK293) is co-transfected with the GAL4-ROR γ -LBD expression vector and the UAS-luciferase reporter vector.
- **Compound Treatment:** After transfection, the cells are treated with serial dilutions of **JNJ-54119936**.
- **Incubation:** The cells are incubated for a sufficient period (e.g., 24 hours) to allow for changes in gene expression.

- **Luciferase Assay:** The cells are lysed, and the luciferase activity is measured using a luminometer.
- **Data Analysis:** The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration.

Human Whole Blood Assay (for IL-17 Production)

This ex vivo assay measures the ability of a compound to inhibit the production of a specific cytokine, in this case, IL-17, which is a key downstream effector of ROR γ t activity in Th17 cells.

Objective: To determine the IC50 value of **JNJ-54119936** for the inhibition of IL-17 production in human whole blood.

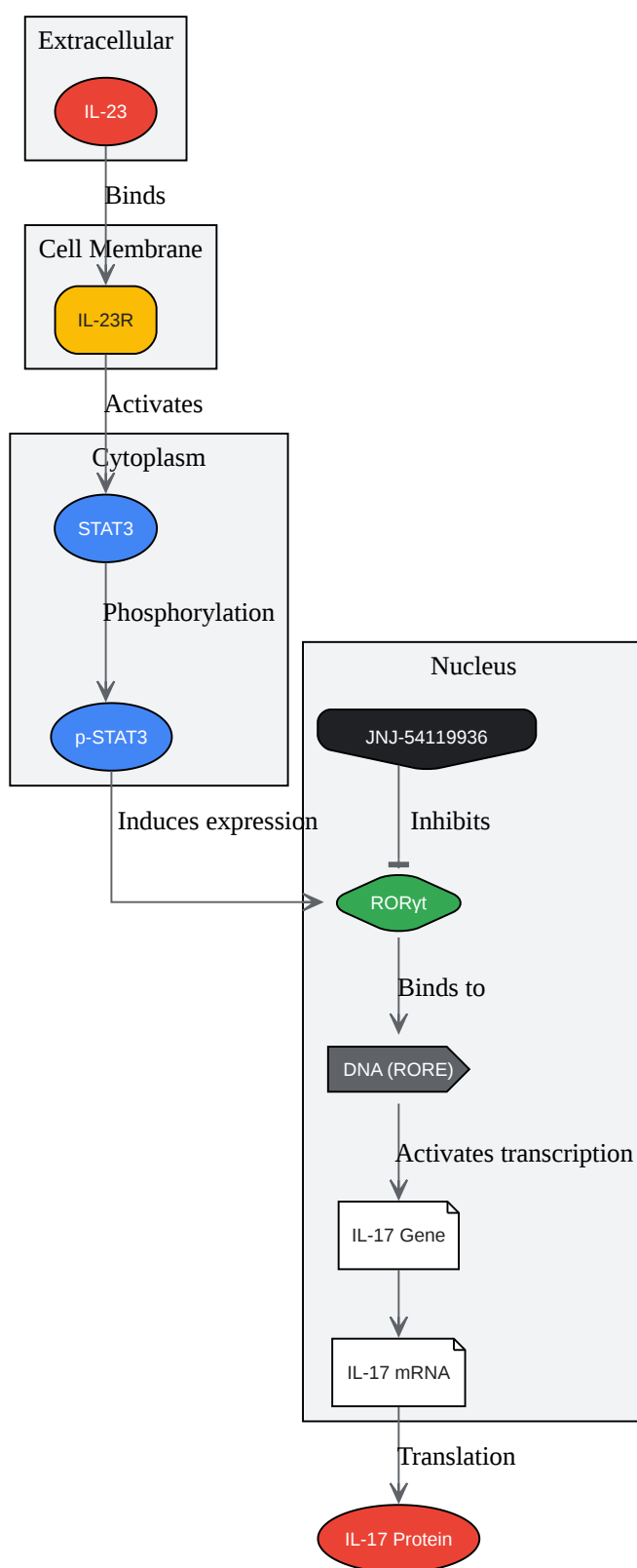
Principle: Freshly drawn human whole blood is stimulated under conditions that promote the differentiation and activation of Th17 cells, leading to the secretion of IL-17. The effect of the test compound on this process is quantified by measuring the amount of IL-17 produced.

General Protocol:

- **Blood Collection:** Fresh human whole blood is collected from healthy donors.
- **Compound Treatment:** The blood is pre-incubated with various concentrations of **JNJ-54119936**.
- **Stimulation:** The blood is then stimulated with a cocktail of antibodies (e.g., anti-CD3 and anti-CD28) and cytokines (e.g., IL-23) to induce Th17 differentiation and IL-17 production.
- **Incubation:** The samples are incubated for a defined period (e.g., 48-72 hours).
- **Cytokine Measurement:** The concentration of IL-17 in the plasma is measured using a suitable immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
- **Data Analysis:** The IC50 value is determined by plotting the percentage of inhibition of IL-17 production against the compound concentration.

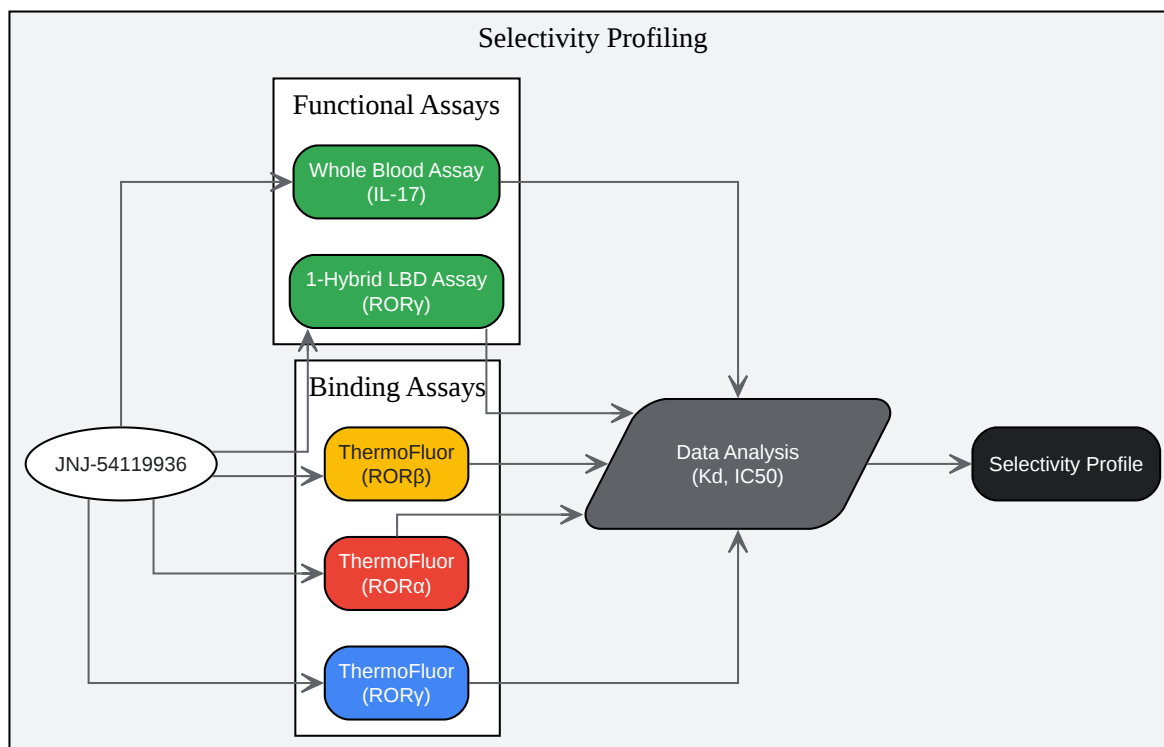
Visualizing the RORy Signaling Pathway and Experimental Workflow

To further illustrate the context of these studies, the following diagrams depict the RORy signaling pathway and a typical experimental workflow for selectivity profiling.



[Click to download full resolution via product page](#)

Caption: RORyt signaling pathway leading to IL-17 production.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for ROR isoform selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eubopen.org [eubopen.org]
- To cite this document: BenchChem. [JNJ-54119936: A Comparative Analysis of Cross-reactivity with ROR Isoforms]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10825128#cross-reactivity-studies-of-jnj-54119936-with-other-ror-isoforms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com